Cas no 1189934-32-4 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea structure
1189934-32-4 structure
商品名:1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
CAS番号:1189934-32-4
MF:C29H28N4O4
メガワット:496.557026863098
CID:5389738

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea 化学的及び物理的性質

名前と識別子

    • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N′-[2-(4-methylphenyl)-4-(4-morpholinyl)-6-quinolinyl]urea
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
    • インチ: 1S/C29H28N4O4/c1-19-2-4-20(5-3-19)25-18-26(33-10-12-35-13-11-33)23-16-21(6-8-24(23)32-25)30-29(34)31-22-7-9-27-28(17-22)37-15-14-36-27/h2-9,16-18H,10-15H2,1H3,(H2,30,31,34)
    • InChIKey: BRZUVWHBGQJZDP-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C2OCCOC2=C1)C(NC1=CC=C2C(=C1)C(N1CCOCC1)=CC(C1=CC=C(C)C=C1)=N2)=O

じっけんとくせい

  • 密度みつど: 1.338±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 647.7±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.13±0.20(Predicted)

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-2922-4mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
4mg
$66.0 2023-09-10
Life Chemicals
F3406-2922-10mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
10mg
$79.0 2023-09-10
Life Chemicals
F3406-2922-2μmol
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-2922-3mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
3mg
$63.0 2023-09-10
Life Chemicals
F3406-2922-20mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
20mg
$99.0 2023-09-10
A2B Chem LLC
BA71834-1mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
1mg
$245.00 2024-04-20
Life Chemicals
F3406-2922-5mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
5mg
$69.0 2023-09-10
Life Chemicals
F3406-2922-25mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
25mg
$109.0 2023-09-10
Life Chemicals
F3406-2922-10μmol
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-2922-5μmol
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
1189934-32-4
5μmol
$63.0 2023-09-10

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea 関連文献

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]ureaに関する追加情報

Introduction to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea (CAS No. 1189934-32-4)

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea, identified by its CAS number 1189934-32-4, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a benzodioxin moiety and a quinolin scaffold combined with a morpholine substituent suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The benzodioxin ring, known for its stability and ability to engage in π-stacking interactions, is frequently incorporated into bioactive molecules. In contrast, the quinolin core is well-documented for its role in various pharmacological activities, including anticancer and antimicrobial properties. The introduction of a morpholine group further enhances the compound's potential by providing an additional site for hydrogen bonding and metabolic stability.

The structural design of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea aligns with current trends in medicinal chemistry, where the optimization of multiple pharmacophoric regions is crucial for achieving high efficacy and selectivity. The compound's dual functionality, combining the aromatic properties of the benzodioxin and quinolin moieties with the polar characteristics of the morpholine, positions it as a versatile tool for exploring novel therapeutic pathways.

One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The benzodioxin ring can engage in hydrophobic interactions with lipid rafts or membrane proteins, while the quinolin scaffold can bind to nucleic acids or enzymes. Additionally, the morpholine group can form hydrogen bonds with amino acid residues in protein active sites. This multifaceted binding capability suggests that the compound may exhibit broad-spectrum activity against various diseases.

In light of recent advancements in computational chemistry and drug design algorithms, virtual screening approaches have been employed to identify promising candidates like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea. These methods leverage large databases of chemical structures and biological targets to predict potential interactions. Preliminary simulations indicate that this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways.

Experimental validation of these predictions has been conducted through various biochemical assays. Initial results suggest that the compound demonstrates significant inhibitory effects on key enzymes such as kinases and phosphodiesterases. The presence of both hydrophobic and polar functional groups allows for precise modulation of binding affinity and selectivity. Further optimization efforts are currently underway to enhance these properties while maintaining overall bioactivity.

The synthesis of complex molecules like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea requires meticulous planning and expertise in organic synthesis. Advanced techniques such as multi-step cross-coupling reactions and transition-metal catalysis have been utilized to construct the desired framework efficiently. The synthesis strategy also emphasizes scalability and cost-effectiveness to ensure that subsequent preclinical studies can be conducted without significant logistical challenges.

Preclinical studies are essential for evaluating the safety and efficacy of novel compounds before they progress to human trials. In vitro assays have been designed to assess cytotoxicity, genotoxicity, and pharmacokinetic properties. These studies provide critical insights into how the compound behaves within different biological systems and help identify potential adverse effects or limitations.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like 1-(2,3-dihydro-1,4-benzodioxin-6-yli]-3-[2-(4-methylpheny l)- 4 - ( morph olin - 4 - yl ) quin olin - 6 - yl ] urea ( CAS No . 118993 32 - 44 ) . These models can predict biological activity based on structural features alone , significantly reducing the time required for experimental validation . However , it is important to note that computational predictions must always be complemented by rigorous experimental testing to confirm their accuracy.

The future development of this compound will likely involve collaboration between academic researchers , pharmaceutical companies , and regulatory agencies . Such partnerships are essential for navigating the complex regulatory landscape and ensuring that new therapies reach patients safely and efficiently . As our understanding of disease mechanisms continues to evolve , compounds like this one hold great promise for addressing unmet medical needs through innovative molecular design.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.